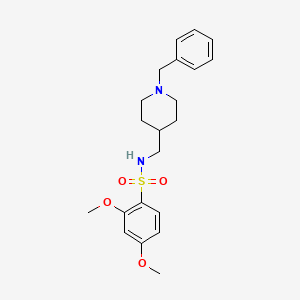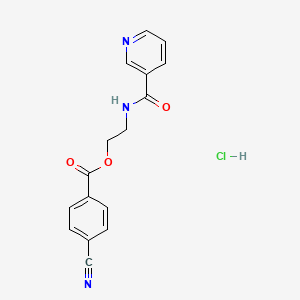
2-(Nicotinamido)ethyl 4-cyanobenzoate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Characterization
2-(Nicotinamido)ethyl 4-cyanobenzoate hydrochloride is a compound that has been involved in various synthesis and characterization studies. For instance, nicotinamides, which are related to the compound , have been recognized for their wide range of applications, including antimicrobial agents and inhibitors of biological processes. Structural modifications of nicotinamides, like the introduction of a thiadiazole ring, have been explored to enhance their biological activities. These modifications are crucial for understanding their biological activity and potential applications in pharmaceuticals. The structural characterization of such modified nicotinamides has been conducted using techniques like X-ray crystallography, NMR, UV-Visible, and IR spectroscopies, providing insights into their chemical connectivity and potential biological interactions (Burnett, Johnston, & Green, 2015).
Co-crystal Formation and Pharmaceutical Applications
Co-crystal formation involving nicotinamide, a component related to 2-(Nicotinamido)ethyl 4-cyanobenzoate hydrochloride, has been investigated to improve the properties of pharmaceutical compounds. For example, co-crystals of 2-chloro-4-nitrobenzoic acid with nicotinamide have been prepared to enhance the thermal stability and possibly the bioavailability of the pharmaceutical compound. The study of such co-crystals provides valuable information on the intermolecular interactions and the potential for developing more effective drug formulations (Lemmerer, Esterhuysen, & Bernstein, 2010).
Antifungal and Antitumor Activities
Compounds structurally related to 2-(Nicotinamido)ethyl 4-cyanobenzoate hydrochloride have been explored for their biological activities, including antifungal and antitumor effects. For instance, derivatives of nicotinamide have been synthesized and shown to exhibit significant antifungal activity against various fungal strains, highlighting their potential as agricultural fungicides or antifungal pharmaceutical agents. Additionally, copper complexes with nicotinamide derivatives have demonstrated antitumor activities, suggesting their potential application in cancer therapy (Li et al., 1999).
Environmental and Analytical Chemistry
Studies have also focused on the environmental presence and analytical detection of parabens, compounds structurally similar to 2-(Nicotinamido)ethyl 4-cyanobenzoate hydrochloride. These studies aim to understand the environmental fate, behavior, and potential health impacts of such compounds, contributing to the field of environmental chemistry and toxicology. Analytical methods have been developed for the sensitive detection of parabens and related compounds in various matrices, including human milk, to assess human exposure and potential health risks (Ye et al., 2008).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
2-(pyridine-3-carbonylamino)ethyl 4-cyanobenzoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3.ClH/c17-10-12-3-5-13(6-4-12)16(21)22-9-8-19-15(20)14-2-1-7-18-11-14;/h1-7,11H,8-9H2,(H,19,20);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRZNCMGJYRYBGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NCCOC(=O)C2=CC=C(C=C2)C#N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Nicotinamido)ethyl 4-cyanobenzoate hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-5-methyl-N-(3-morpholinopropyl)isoxazole-3-carboxamide hydrochloride](/img/structure/B2853909.png)
![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-{1H-pyrrolo[2,3-b]pyridin-1-yl}acetamide](/img/structure/B2853910.png)
![2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-mesitylacetamide](/img/structure/B2853911.png)

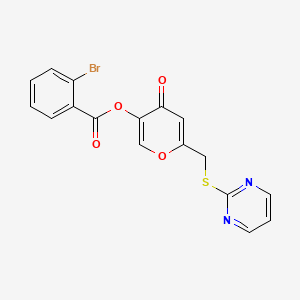
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide](/img/structure/B2853918.png)
![N-[(1-Ethylpyrazol-3-yl)methyl]-2-fluoropyridine-3-carboxamide](/img/structure/B2853919.png)
![3-(2-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one](/img/structure/B2853920.png)
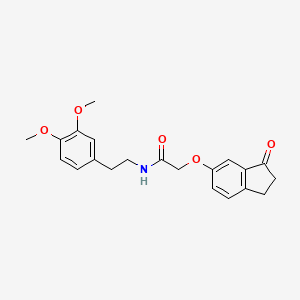
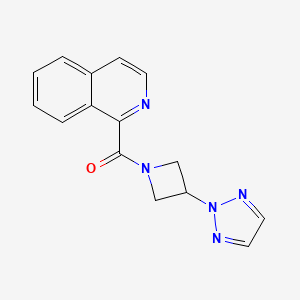
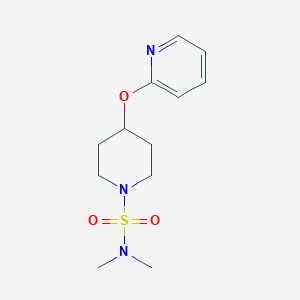
![4-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-3-methylbutanoic acid](/img/structure/B2853926.png)
